

A Comparative Guide to ^{13}C NMR Chemical Shifts of 2-Substituted Tetrahydropyrans

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Compound of Interest

Compound Name: 2-Allyloxytetrahydropyran

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ^{13}C NMR chemical shifts for **2-allyloxytetrahydropyran** and its analogues, 2-methoxytetrahydropyran and 2-ethoxytetrahydropyran. The data presented is intended to aid in the structural elucidation and quality control of tetrahydropyran-containing compounds, which are prevalent scaffolds in medicinal chemistry and natural product synthesis.

Comparison of ^{13}C NMR Chemical Shifts

The following table summarizes the experimentally observed ^{13}C NMR chemical shifts (δ) in parts per million (ppm) for **2-allyloxytetrahydropyran**, 2-methoxytetrahydropyran, and 2-ethoxytetrahydropyran. All spectra were recorded in deuterated chloroform (CDCl_3).

Carbon Atom	2-Allyloxytetrahydro pyran (δ , ppm)	2-Methoxytetrahydro pyran (δ , ppm)	2-Ethoxytetrahydropyran (δ , ppm)
C2	97.8	99.3	98.4
C3	31.1	31.6	31.7
C4	20.1	20.5	20.6
C5	25.8	26.0	26.0
C6	62.5	62.8	62.8
O-CH ₂ -CH=CH ₂	68.8	-	-
O-CH ₂ -CH=CH ₂	135.2	-	-
O-CH ₂ -CH=CH ₂	116.5	-	-
O-CH ₃	-	55.4	-
O-CH ₂ -CH ₃	-	-	63.3
O-CH ₂ -CH ₃	-	-	15.4

Experimental Protocol: ¹³C NMR Spectroscopy

The following is a standard protocol for the acquisition of ¹³C NMR spectra for small organic molecules.

1. Sample Preparation:

- Dissolve 10-50 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).^[1] Other deuterated solvents may be used depending on the solubility of the analyte.
- Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any particulate matter.
- Cap the NMR tube securely.

2. NMR Instrument Setup:

- Insert the sample tube into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity and optimize the spectral resolution.

3. Data Acquisition:

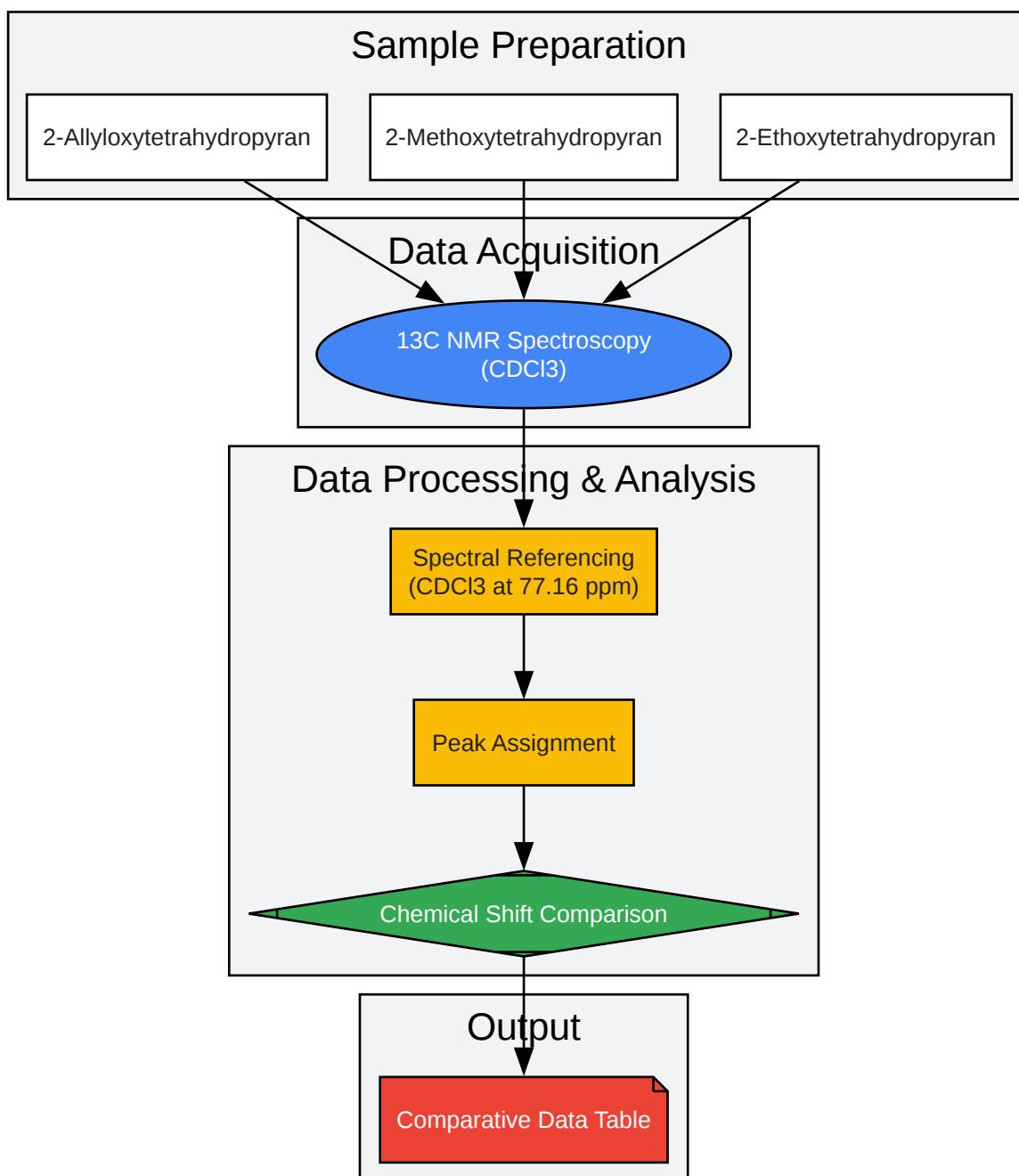
- A standard proton-decoupled ^{13}C NMR pulse sequence is typically used.
- The number of scans (transients) will depend on the sample concentration. For a moderately concentrated sample (10-50 mg), 128 to 1024 scans are often sufficient to achieve a good signal-to-noise ratio.
- A relaxation delay (d_1) of 1-2 seconds is commonly employed for qualitative spectra.
- The spectral width should be set to encompass all expected carbon resonances (typically 0-220 ppm).

4. Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase the resulting spectrum to obtain pure absorption lineshapes.
- Reference the spectrum using the solvent peak (CDCl_3 : $\delta = 77.16$ ppm) or an internal standard such as tetramethylsilane (TMS: $\delta = 0.0$ ppm).
- Perform baseline correction to ensure accurate integration and peak picking.

Workflow for Comparative ^{13}C NMR Analysis

The following diagram illustrates the logical workflow for comparing the ^{13}C NMR spectra of the substituted tetrahydropyrans.

Comparative ^{13}C NMR Workflow[Click to download full resolution via product page](#)

Caption: Workflow for Comparative ^{13}C NMR Analysis of Tetrahydropyran Derivatives.

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References

- 1. scribd.com [scribd.com]
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